molecular formula C23H24N2O3 B271120 2-(2,3-dimethylanilino)-2-oxoethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

2-(2,3-dimethylanilino)-2-oxoethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B271120
M. Wt: 376.4 g/mol
InChI Key: MBIMHYSHUGPQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylanilino)-2-oxoethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DAPB, and it has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DAPB is not fully understood. However, it has been suggested that DAPB inhibits the activity of enzymes involved in the inflammatory response and tumor growth. DAPB has also been shown to induce apoptosis in cancer cells through the activation of caspase-3.
Biochemical and Physiological Effects:
DAPB has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. DAPB has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAPB in lab experiments is its potent anti-inflammatory and anti-tumor activities. However, one of the limitations of using DAPB is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of DAPB. One future direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Finally, further studies are needed to fully understand the mechanism of action of DAPB and its potential applications in scientific research.

Synthesis Methods

The synthesis of DAPB involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 2,3-dimethylaniline with ethyl chloroformate to form 2-(2,3-dimethylanilino)-2-oxoethyl chloroformate. The second step involves the reaction of 2-(2,3-dimethylanilino)-2-oxoethyl chloroformate with 4-aminobenzoic acid to form 2-(2,3-dimethylanilino)-2-oxoethyl 4-aminobenzoate. The final step involves the reaction of 2-(2,3-dimethylanilino)-2-oxoethyl 4-aminobenzoate with 2,5-dimethyl-1H-pyrrole to form DAPB.

Scientific Research Applications

DAPB has been studied extensively for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities. In addition, DAPB has been shown to inhibit the growth of cancer cells and induce apoptosis. DAPB has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 4-(2,5-dimethylpyrrol-1-yl)benzoate

InChI

InChI=1S/C23H24N2O3/c1-15-6-5-7-21(18(15)4)24-22(26)14-28-23(27)19-10-12-20(13-11-19)25-16(2)8-9-17(25)3/h5-13H,14H2,1-4H3,(H,24,26)

InChI Key

MBIMHYSHUGPQMQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C)C

Origin of Product

United States

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